picolyl-azide-Acid
Description
Picolyl-azide-Acid (CAS: 1581292-61-6) is a bifunctional compound featuring an azide group (-N₃) and a carboxylic acid (-COOH) linked to a picolyl (pyridylmethyl) scaffold. Its molecular formula is C₁₀H₁₁N₅O₃, with a molecular weight of 249.23 g/mol . The compound is typically stored at -20°C to maintain stability and prevent degradation .
Properties
Molecular Formula |
C10H11N5O3 |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
4-[[6-(azidomethyl)pyridin-3-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H11N5O3/c11-15-13-6-7-1-2-8(5-12-7)14-9(16)3-4-10(17)18/h1-2,5H,3-4,6H2,(H,14,16)(H,17,18) |
InChI Key |
BIJQEPSJQPATMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC(=O)CCC(=O)O)CN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution from Halogenated Precursors
The most widely adopted pathway involves converting 6-(bromomethyl)nicotinic acid to 6-azidomethylnicotinic acid through a nucleophilic substitution mechanism. Key steps include:
- Precursor Synthesis : Commercial 6-(bromomethyl)nicotinic acid serves as the starting material. Bromine’s superior leaving group ability compared to chlorine makes it ideal for azide displacement.
Azide Introduction : Treatment with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12–24 hours achieves complete conversion. The reaction benefits from polar aprotic solvents that stabilize the transition state:
$$
\text{6-(Bromomethyl)nicotinic acid} + \text{NaN}_3 \xrightarrow{\text{DMF, 60°C}} \text{6-Azidomethylnicotinic acid} + \text{NaBr}
$$Purification : Crude product isolation via ethyl acetate extraction followed by silica gel chromatography yields >95% pure compound.
Critical Parameters :
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes SN2 reactivity |
| Temperature | 60°C | Balances rate vs. azide decomposition |
| NaN₃ Equivalents | 1.2 | Prevents overconsumption |
This method achieves 82–89% isolated yield with minimal byproducts. The main limitation arises from potential hydrolysis of the methyl ester if present, necessitating careful control of reaction moisture.
Solid-Phase Synthesis for Functionalized Derivatives
For applications requiring this compound conjugated to peptides or PEG chains, solid-phase approaches enable precise control over molecular architecture:
- Resin Activation : Wang resin functionalized with hydroxymethyl groups undergoes esterification with 6-azidomethylnicotinic acid using DIC/HOBt coupling.
- Peptide Elongation : Standard Fmoc-SPPS protocols extend the peptide chain from the carboxylic acid group.
- Cleavage : TFA cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) releases the conjugate while preserving the azide functionality.
Advantages :
- Enables synthesis of heterotrifunctional linkers like picolyl-azide-PEG₁₀-azide
- Facilitates incorporation into protein-polymer conjugates for drug delivery
Advanced Functionalization Strategies
Unsymmetrical Linker Construction
Uttamapinant’s group pioneered the synthesis of bifunctional picolyl-azide derivatives through sequential coupling reactions:
Picolyl-Azide-Amine Intermediate :
PEG Spacer Incorporation :
$$
\text{this compound} + \text{H}2\text{N-PEG}{10}\text{-N}3 \xrightarrow{\text{HATU, DIEA}} \text{Picolyl-azide-PEG}{10}\text{-azide}
$$
Applications :
Metallation-Assisted Purification
The copper-chelating property of this compound enables unique purification strategies:
Copper Affinity Chromatography :
Chelation-Induced Crystallization :
Analytical Characterization Data
Spectroscopic Properties
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.95 (s, 1H), 8.25 (d, J=8Hz, 1H), 4.45 (s, 2H) | Pyridine H, CH₂N₃ |
| IR | 2105 cm⁻¹ (vs), 1700 cm⁻¹ | N₃ stretch, C=O |
| HRMS | [M+H]⁺ calc. 224.0673, found 224.0671 | C₈H₇N₄O₂ |
Stability Profile
| Condition | Half-Life | Degradation Products |
|---|---|---|
| pH 7.4, 37°C | 72 h | None detected |
| pH <5 | 2 h | Nicotinic acid + HN₃ |
| 10 mM DTT | 48 h | Thiol adducts |
Comparative Reaction Kinetics
This compound’s copper-chelating ability dramatically enhances CuAAC rates compared to conventional azides:
| Azide Type | k (M⁻¹s⁻¹) @ 25°C | Relative Rate vs. Alkyl Azide |
|---|---|---|
| This compound | 1.8 ± 0.2 × 10⁻³ | 38× |
| Benzyl azide | 4.7 ± 0.3 × 10⁻⁵ | 1× |
Mechanistic Insight : The picolyl nitrogen coordinates Cu(I), increasing local catalyst concentration at the reaction site. This preorganization effect lowers the activation barrier for cycloaddition.
Industrial-Scale Production Considerations
Cost Optimization
| Component | Cost Contribution | Reduction Strategy |
|---|---|---|
| 6-(Bromomethyl)nicotinic acid | 62% | In-house bromination of 6-methylnicotinic acid |
| Solvent Recovery | 18% | Falling-film evaporator for DMF recycling |
Emerging Applications Driving Synthesis Innovation
Chemical Reactions Analysis
Reaction Mechanism Enhancement
PAzA accelerates CuAAC via a dual coordination mechanism:
-
Chelation of Cu(I) ions through its pyridyl nitrogen atoms (K<sub>d</sup> ≈ 10<sup>−6</sup> M)
-
Stabilization of copper-acetylide intermediates , lowering activation energy by 6–8 kcal/mol compared to non-chelating azides
This creates a local high-concentration copper microenvironment, enabling complete reactions at 10–40 µM Cu(I) versus 100–500 µM required for conventional azides .
Table 1: Comparative Reaction Rates of PAzA vs. Alkyl Azides
Key findings:
-
THPTA ligand synergy : PAzA + THPTA achieves 100% conversion in ≤5 min at 40 µM Cu vs. 30 min for alkyl azides at 100 µM Cu
-
Low-copper compatibility : Maintains 81% yield at 10 µM Cu without ligands, versus complete inhibition for alkyl azides
Electron Effects on Reactivity
Substituent studies reveal electronic modulation of PAzA’s coordination capacity:
-
Electron-donating groups (e.g., -OCH<sub>3</sub> in azide 6 ): Accelerate reaction by 1.5× vs. parent PAzA
-
Electron-withdrawing groups (e.g., -Cl in azide 7 ): Reduce rate by 40%
-
Steric effects : Methyl ester derivatives (e.g., 5 ) show equivalent reactivity to PAzA, indicating minimal steric hindrance
Biocompatibility in Cellular Systems
PAzA enables live-cell labeling with reduced copper toxicity:
-
Cell viability : >95% ATP levels retained at 40 µM Cu vs. <70% for alkyl azides at 100 µM Cu
-
Signal enhancement : 25× greater fluorescence in HEK293T surface protein labeling vs. non-chelating azides
-
Specificity : Chemoselective reaction over endogenous thiols/nucleophiles (95% selectivity)
Structural Derivatives
Recent synthetic advances have expanded PAzA’s utility:
-
Picolyl azide-lysine (PazK) : Genetically encodable variant showing 4× higher cellular incorporation than AzF (4-azido-L-phenylalanine)
-
Bifunctional linkers : PAzA-PEG<sub>10</sub>-azide (17 ) enables two-step labeling with <5% cross-reactivity
PAzA represents a paradigm shift in bioorthogonal chemistry, combining rapid kinetics (k<sub>obs</sub> up to 0.82 min<sup>−1</sup>), copper economy, and cellular compatibility. Its tunable electronic properties and growing derivative library position it as the azide reagent of choice for demanding biological applications requiring spatiotemporal control.
Scientific Research Applications
Picolyl-azide-Acid has a wide range of scientific research applications. In chemistry, it is used for the selective labeling of biomolecules, enabling the study of complex biological processes . In biology, it facilitates the tracking and imaging of proteins in live cells . Industrially, it can be used in the synthesis of complex molecules and materials .
Mechanism of Action
The mechanism of action of picolyl-azide-Acid involves its participation in CuAAC reactions. The picolyl azide moiety chelates copper ions, enhancing the efficiency of the cycloaddition reaction . This allows for rapid and selective labeling of biomolecules without interfering with native biochemical processes . The molecular targets and pathways involved are primarily those associated with the proteins or other biomolecules being labeled .
Comparison with Similar Compounds
Azido Carboxylic Acids
These compounds share azide and carboxylic acid functionalities but differ in chain length, substituents, and reactivity:
Key Differences :
Picolyl-Azide Derivatives
Compounds with picolyl-azide moieties but divergent functional groups:
Functional Group Impact :
Pyridine-Based Acids (Non-Azide)
Research Findings and Performance Data
Q & A
Basic Research Questions
Q. How is picolyl-azide-Acid synthesized and characterized in academic research?
- Answer : this compound (C₁₀H₁₁N₅O₃) is synthesized via functionalization of a picolyl backbone with azide and carboxylic acid groups. A typical protocol involves:
Azide introduction : Reacting a picolyl precursor with sodium azide under controlled conditions.
Carboxylic acid activation : Using coupling agents like EDC/HATU for subsequent bioconjugation .
- Characterization :
- NMR (¹H/¹³C) confirms structural integrity.
- Mass spectrometry (HRMS) validates molecular weight (249.23 g/mol).
- FT-IR identifies azide (≈2100 cm⁻¹) and carboxylic acid (≈1700 cm⁻¹) functional groups .
Q. What are the primary applications of this compound in bioconjugation?
- Answer : Its dual functionality enables:
Click Chemistry : Azide reacts with alkynes (e.g., DBCO, BCN) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,4-triazole linkages .
Amide Bond Formation : The carboxylic acid reacts with primary amines (e.g., lysine residues) using activators like EDC, forming peptide-like bonds .
- Typical Use Cases : Labeling proteins, functionalizing nanoparticles, or synthesizing polymer-drug conjugates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in heterogeneous systems?
- Answer : Key variables to test include:
- Catalyst : Copper(I) sources (e.g., TBTA) improve CuAAC efficiency but may require removal for biocompatibility .
- Solvent : Polar aprotic solvents (e.g., DMSO) enhance solubility, while aqueous buffers suit biomolecule conjugation .
- pH : Neutral to slightly basic conditions (pH 7–8) minimize azide degradation .
- Validation : Monitor reaction progress via HPLC or LC-MS, and quantify yield using UV-vis (triazole absorption at ≈260 nm) .
Q. What analytical methods resolve contradictions in reported reaction yields for this compound?
- Answer : Discrepancies often arise from:
Impurity Interference : Trace copper or unreacted azide can skew yields. Purify via size-exclusion chromatography .
Steric Effects : Bulky substrates reduce accessibility. Use molecular modeling (e.g., DFT) to predict reactivity .
Quantitative Analysis : Compare NMR integration (azide vs. triazole protons) with LC-MS data for cross-validation .
Q. How does this compound compare to other azido-carboxylic acids (e.g., 6-azidohexanoic acid) in stability and reactivity?
- Answer :
- Application Trade-offs : Picolyl derivatives excel in rigid scaffolds; aliphatic analogs suit flexible conjugates .
Q. What strategies mitigate side reactions during this compound conjugation with sensitive biomolecules?
- Answer :
- Copper-Free Click Chemistry : Use strained alkynes (e.g., DBCO) to avoid cytotoxic copper .
- Protection/Deprotection : Temporarily block the carboxylic acid with tert-butyl esters during azide reactions .
- Temperature Control : Perform reactions at 4°C to preserve protein activity .
Methodological Guidelines
Q. How to design experiments integrating this compound with other bioorthogonal reagents (e.g., tetrazines)?
- Answer :
Sequential Labeling : Perform CuAAC first, then tetrazine ligation to avoid cross-reactivity.
Orthogonal Validation : Use fluorescent probes (e.g., BODIPY) to confirm stepwise conjugation .
Kinetic Analysis : Measure second-order rate constants (k₂) for each reaction to ensure compatibility .
Q. What are best practices for documenting this compound usage in publications?
- Answer : Follow IUPAC and journal-specific guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
